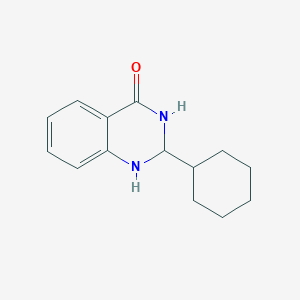![molecular formula C27H22N2O6 B8787454 1-(4-{1-METHYL-1-[4-(3-NITROPHENOXY)PHENYL]ETHYL}PHENOXY)-3-NITROBENZENE](/img/structure/B8787454.png)
1-(4-{1-METHYL-1-[4-(3-NITROPHENOXY)PHENYL]ETHYL}PHENOXY)-3-NITROBENZENE
Overview
Description
1-(4-{1-METHYL-1-[4-(3-NITROPHENOXY)PHENYL]ETHYL}PHENOXY)-3-NITROBENZENE is an organic compound with the chemical formula C27H22N2O6. It is a solid crystalline substance that appears white to pale yellow in color. This compound is slightly soluble in organic solvents and insoluble in water . It is primarily used as an intermediate in organic synthesis for the preparation of functional polymer materials, ligands, and pesticides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{1-METHYL-1-[4-(3-NITROPHENOXY)PHENYL]ETHYL}PHENOXY)-3-NITROBENZENE typically involves the reaction of bisphenol A with 3-nitrophenol in the presence of a base and a suitable solvent. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
1-(4-{1-METHYL-1-[4-(3-NITROPHENOXY)PHENYL]ETHYL}PHENOXY)-3-NITROBENZENE undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrazine hydrate, palladium on carbon, ethanol as solvent, reaction temperature around 68-70°C.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Reduction: 2,2-Bis[4-(3-aminophenoxy)phenyl]propane.
Substitution: Products vary based on the nucleophile used in the reaction.
Scientific Research Applications
1-(4-{1-METHYL-1-[4-(3-NITROPHENOXY)PHENYL]ETHYL}PHENOXY)-3-NITROBENZENE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-{1-METHYL-1-[4-(3-NITROPHENOXY)PHENYL]ETHYL}PHENOXY)-3-NITROBENZENE involves its ability to undergo chemical transformations that lead to the formation of various functional materials. The nitro groups in the compound can be reduced to amino groups, which can further react to form polymers and other complex structures . The molecular targets and pathways involved depend on the specific application and the chemical transformations it undergoes .
Comparison with Similar Compounds
Similar Compounds
2,2-Bis[4-(4-nitrophenoxy)phenyl]propane: Similar structure but with nitro groups in different positions.
2,2-Bis[4-(4-aminophenoxy)phenyl]propane: The reduced form of the compound with amino groups instead of nitro groups.
2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane: Contains maleimide groups instead of nitro groups.
Uniqueness
1-(4-{1-METHYL-1-[4-(3-NITROPHENOXY)PHENYL]ETHYL}PHENOXY)-3-NITROBENZENE is unique due to the position of the nitro groups, which influences its reactivity and the types of chemical transformations it can undergo. This makes it a valuable intermediate for the synthesis of specific functional materials and compounds .
Properties
Molecular Formula |
C27H22N2O6 |
|---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
1-nitro-3-[4-[2-[4-(3-nitrophenoxy)phenyl]propan-2-yl]phenoxy]benzene |
InChI |
InChI=1S/C27H22N2O6/c1-27(2,19-9-13-23(14-10-19)34-25-7-3-5-21(17-25)28(30)31)20-11-15-24(16-12-20)35-26-8-4-6-22(18-26)29(32)33/h3-18H,1-2H3 |
InChI Key |
NQFDLVFUJZKZQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC2=CC=CC(=C2)[N+](=O)[O-])C3=CC=C(C=C3)OC4=CC=CC(=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
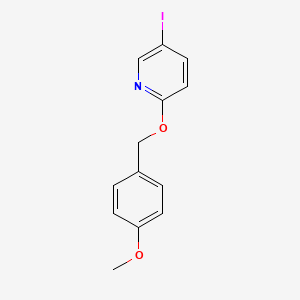
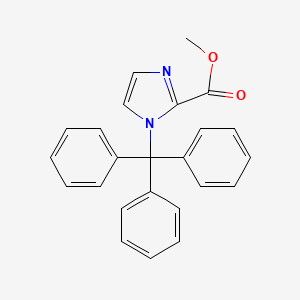
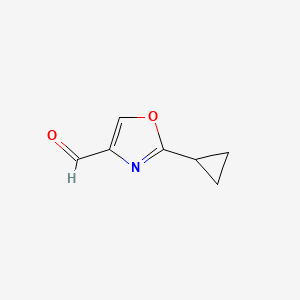
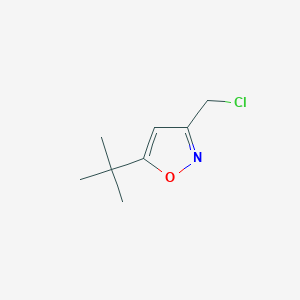
![3-[(4-Chlorophenyl)sulfonyl]pyrrolidine](/img/structure/B8787407.png)


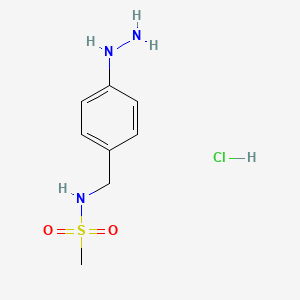

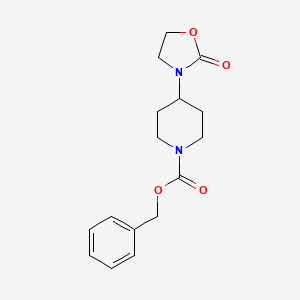
![3'-Phenylspiro[indene-2,2'-oxirane]-1,3-dione](/img/structure/B8787432.png)
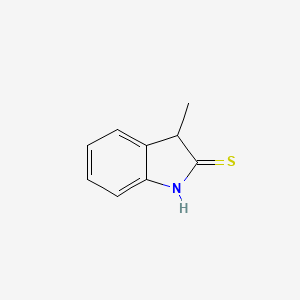
![5-(2-(Trifluoromethyl)-5-methoxy-1H-benzo[D]imidazol-1-YL)pyridin-2-amine](/img/structure/B8787471.png)
